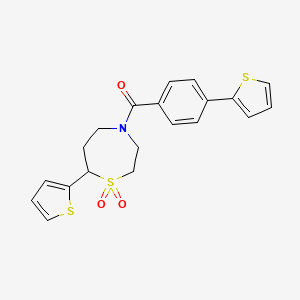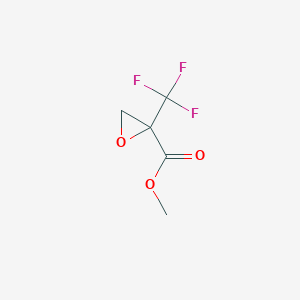
1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Bromophenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS number 41167-74-2 . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO2 . Its molecular weight is 254.08 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.08 . Other physical and chemical properties like boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación
Luminescent Polymers
1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione is used in synthesizing highly luminescent polymers. These polymers demonstrate strong fluorescence and quantum yields, making them suitable for applications in organic electronics and optoelectronics (Zhang & Tieke, 2008).
Inhibition of Glycolic Acid Oxidase
Derivatives of this compound have shown potent inhibitory effects on glycolic acid oxidase (GAO). This inhibition suggests potential therapeutic applications for managing conditions related to oxalate and glycolate metabolism (Rooney et al., 1983).
Photoluminescent Polymers
This compound contributes to the synthesis of photoluminescent conjugated polymers, offering potential applications in the field of electronic devices. The optical and electrochemical properties of these polymers are significant for the development of new electronic materials (Beyerlein & Tieke, 2000).
Radical Scavenging Activity
Compounds containing 1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione have been found to exhibit potent radical scavenging activity. This activity indicates their potential as natural antioxidants in food and pharmaceuticals (Li et al., 2012).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition properties on carbon steel. This suggests its potential use in industrial applications for protecting metals against corrosion (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c25-20-11-13-21(14-12-20)27-23(28)15-22(24(27)29)26(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-14,22H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFGYAGBYFIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(dibenzylamino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


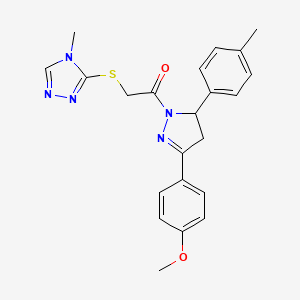
![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)
![4-bromo-1-{[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2867047.png)
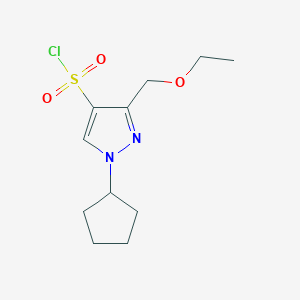
![N-[1-[(3-Fluorophenyl)methyl]cyclobutyl]prop-2-enamide](/img/structure/B2867050.png)

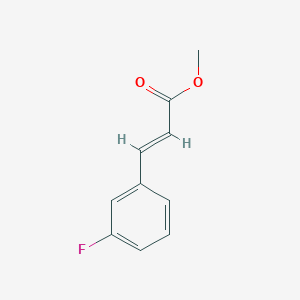
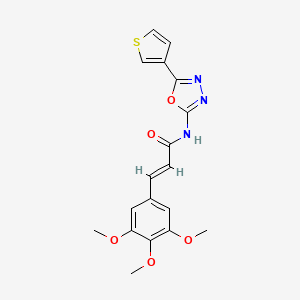
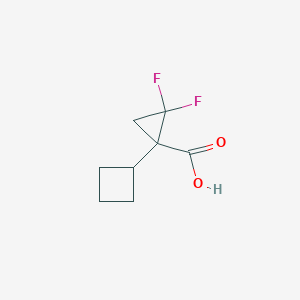
![3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2867059.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid](/img/structure/B2867060.png)
